N-(3-Oxohexanoyl)-L-homoserine lactone
Overview
Description
N-(3-Oxohexanoyl)-L-homoserine lactone (HSL) is a significant signaling molecule in bacterial communication systems known as quorum sensing. It plays a crucial role in controlling various bacterial processes, including bioluminescence, virulence factor production, and biofilm formation (Schaefer et al., 1996).
Synthesis Analysis
HSL is synthesized by various bacteria through enzymatic reactions involving acyl homoserine lactone synthase. This enzyme catalyzes the formation of HSL using substrates like S-adenosylmethionine and acylated acyl carrier proteins (Watson et al., 2002).
Molecular Structure Analysis
HSL has a lactone ring and an acyl side chain, with the molecular structure featuring specific carbon chain lengths and functional groups. This structure is crucial for its biological activity and specificity in bacterial communication (Zimmermann et al., 2006).
Chemical Reactions and Properties
HSL undergoes various chemical reactions, including enzymatic degradation and pH-dependent hydrolysis. Its stability and activity can be influenced by environmental factors like pH and temperature (Delalande et al., 2005).
Physical Properties Analysis
HSL is characterized by properties like solubility in organic solvents and specific boiling and melting points. These properties are influenced by the acyl chain length and the presence of functional groups (Charlton et al., 2000).
Scientific Research Applications
Bacterial Quorum-Sensing Regulation : It is used in developing methods for target identification in chemical genetics, particularly in bacterial quorum-sensing regulation (Spandl et al., 2008).
Regulation of Antibiotic Production : It regulates the production of carbapenem antibiotic in Erwinia carotovora, with its L-isomer showing greater activity (Bainton et al., 1992).
Quorum Sensing in Vibrio fischeri : It acts as a natural ligand for the quorum sensing transcriptional regulator LuxR in Vibrio fischeri, influencing the expression of bioluminescence (Castang et al., 2004).
Chemical Communication in Bacteria : N-(3-Oxohexanoyl)-L-homoserine lactone serves as a chemical communication signal in bacteria, regulating various physiological processes like bioluminescence and antibiotic production (Salmond et al., 1995).
Use as a Biological Label : It is biologically active and can be used as a label for Vibrio fischeri autinducers (Kaplan et al., 1985).
Activation of Lux System in Vibrio fischeri : It activates the lux system in a dose-dependent manner in Vibrio fischeri (Kuo et al., 1994).
Signaling in Gram-Negative Bacteria : N-Acyl homoserine lactone (AHL) serves as a signaling molecule for quorum sensing in Gram-negative bacteria, influencing pathogenicity (Tan et al., 2014).
Method for Quantifying 3-oxoacyl Homoserine Lactones : A method for quantifying 3-oxoacyl homoserine lactones, a major class of quorum-sensing signals in Gram-negative bacteria, was developed and applied to a model bacterial biofilm (Charlton et al., 2000).
Future Directions
The ability to generate bacterial quorum-sensing signaling molecules in plants offers novel opportunities for disease control and for manipulating plant/microbe interactions . The self-induced dynamic temporal regulation cascade circuit library can enable the expression of target genes with sequential changes at different times, effectively solving the balance problem between cell growth and product synthesis in two-stage fermentation and expanding the application of dynamic regulatory strategies in the field of metabolic engineering .
properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYOXRMDHALAFL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Oxohexanoyl)-L-homoserine lactone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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